3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a trifluoropropyl group attached to the isoxazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and reaction conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)isoxazole-5-carboxylic acid
- 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid is unique due to the presence of the trifluoropropyl group. This group imparts distinct chemical properties, such as increased lipophilicity and stability, which can influence the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C7H6F3NO3 |
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Molecular Weight |
209.12 g/mol |
IUPAC Name |
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-3-5(6(12)13)14-11-4/h3H,1-2H2,(H,12,13) |
InChI Key |
WPMNQQVURVNVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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